Methyl 3-fluoro-2-hydroxybenzoate

Flavor and fragrance chemistry Sensory science Salicylate replacement

Researchers requiring salicylate ester building blocks face odor contamination when using fragrance-active regioisomers like methyl salicylate or the 4-fluoro isomer. Methyl 3-fluoro-2-hydroxybenzoate (CAS 70163-98-3) eliminates this risk. • >10× higher odor threshold vs. 4-fluoro regioisomer - no wintergreen odor, suitable for odor-sensitive medicinal chemistry and CRO facilities • pKa 8.50 enables phenolate generation under milder basic conditions vs. methyl salicylate (pKa 9.90), reducing competing ester hydrolysis during O-alkylation or O-acylation • Crystalline solid (mp 46-47°C) compatible with automated solid-dispensing platforms; avoids liquid-handling limitations of methyl salicylate (mp -8.6°C) Supplied as ≥98% purity white to off-white crystalline solid with full analytical documentation. Suitable for pharmaceutical intermediate and agrochemical synthesis.

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 70163-98-3
Cat. No. B1296805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-2-hydroxybenzoate
CAS70163-98-3
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)F)O
InChIInChI=1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3
InChIKeyNRGQRZHYRCJTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Fluoro-2-hydroxybenzoate Identity & Classification


Methyl 3-fluoro-2-hydroxybenzoate (CAS 70163-98-3), also known as methyl 3-fluorosalicylate, is a fluorinated benzoate ester of molecular formula C8H7FO3 and molecular weight 170.14 g/mol [1]. It belongs to the class of ortho-hydroxybenzoate (salicylate) esters, distinguished from the parent compound methyl salicylate by substitution of a fluorine atom at the 3-position of the aromatic ring. The compound is a white to off-white crystalline solid at room temperature (mp 46–47 °C) with a predicted boiling point of 211.7 °C and density of 1.309 g/cm³ [2]. Its computed pKa is 8.50 ± 0.10, reflecting enhanced acidity relative to non-fluorinated analogs due to the electron-withdrawing inductive effect of the ortho-fluorine substituent [2].

1 Fluorinated salicylate ester building block for synthetic chemistry
2 Crystalline solid (mp 46–47 °C) supports solid-phase synthesis and automated dispensing
3 Enhanced acidity (computed pKa 8.50) may support milder O-alkylation and metal chelation
4 Low-odor profile reported suitable where wintergreen fragrance is an undesirable contaminant

Methyl 3-Fluoro-2-hydroxybenzoate Interchange Limitations


Salicylate esters and their fluoro-substituted analogs are often grouped as interchangeable synthetic intermediates, but this assumption is invalidated by regioisomer-dependent sensory properties, divergent physicochemical handling characteristics, and altered reactivity profiles. Patent data demonstrate that fluoro substitution position critically determines odor threshold and hedonic character: methyl 4-fluoro-2-hydroxybenzoate and methyl 2-fluoro-6-hydroxybenzoate deliver a potent wintergreen note suitable for consumer fragrance replacement of methyl salicylate, whereas methyl 3-fluoro-2-hydroxybenzoate exhibits a dramatically higher odor threshold and lacks the sweet character essential to that application [1]. Simultaneously, the 3-fluoro isomer is a solid (mp 46–47 °C) while methyl salicylate is a liquid (mp −8.6 °C), demanding different handling and formulation protocols [2][3]. These combined differences mean that generic substitution without isomer-level specification carries risk of functional failure in odor-sensitive applications and incompatibility in solid-handling workflows.

Regioisomer Methyl 4-fluoro-2-hydroxybenzoate and 2-fluoro-6-hydroxybenzoate are potent wintergreen replacements; 3-fluoro isomer lacks sweet character, limiting fragrance substitution.
Physical state Methyl salicylate is a liquid (mp −8.6 °C); 3-fluoro is a solid. Handling and formulation protocols may not transfer directly.
Reactivity Higher acidity (ΔpKa ≈ −1.4) may shift alkylation yields and metal-binding selectivity relative to unsubstituted methyl salicylate.

Methyl 3-Fluoro-2-hydroxybenzoate vs. Closest Analogs: Key Evidence


Odor Threshold vs. 4-Fluoro Regioisomer

In a direct head-to-head comparison using GC-sniff port threshold determination by a trained panel, methyl 3-fluoro-2-hydroxybenzoate exhibited an odor threshold concentration more than 10 times higher than that of methyl 4-fluoro-2-hydroxybenzoate, and qualitatively lacked the wintergreen sweet character of methyl salicylate [1]. By contrast, methyl 4-fluoro-2-hydroxybenzoate showed a threshold more than 5 times lower than methyl salicylate itself, making it a potent replacement in flavor formulations [1]. This establishes that the 3-fluoro isomer is functionally excluded from wintergreen fragrance applications but may be uniquely suited where odor is an undesirable contaminant.

Odor threshold vs. 4-F regioisomer
Head-to-head
Odor threshold >10-fold higher than 4-fluoro isomer; lacks wintergreen sweet character of methyl salicylate.
Functional exclusion from wintergreen fragrance; supports low-odor intermediate selection.
GC-sniff port, trained panel, 10 wt% in PEG.
Flavor and fragrance chemistry Sensory science Salicylate replacement Regioisomer differentiation

Solid State vs. Liquid Methyl Salicylate

Methyl 3-fluoro-2-hydroxybenzoate has a measured melting point of 46–47 °C, making it a crystalline solid under standard ambient storage conditions (sealed, dry, room temperature) [1]. Its unfluorinated parent, methyl salicylate, melts at −8.6 °C and is a viscous liquid at room temperature [2]. The 4-fluoro regioisomer (CAS 392-04-1) melts at approximately 42 °C , slightly below the 3-fluoro isomer. This solid-versus-liquid distinction directly impacts weighing accuracy, formulation blending, and compatibility with automated solid-dispensing platforms.

Solid state vs. liquid parent
Cross-study
mp 46–47 °C (solid) vs. methyl salicylate mp −8.6 °C (liquid); ΔTm ~54 °C.
Solid-phase synthesis and automated dispensing fit.
Standard ambient pressure, purified samples.
Formulation science Solid-phase synthesis Handling and storage Physicochemical properties

Enhanced Acidity for Alkylation and Metal Coordination

The predicted pKa of the phenolic hydroxyl in methyl 3-fluoro-2-hydroxybenzoate is 8.50 ± 0.10 [1], compared with 9.90 for methyl salicylate , representing an approximate 25-fold increase in acidity (ΔpKa ≈ 1.4 units). This enhanced acidity is attributed to the inductive electron-withdrawing effect of the ortho-fluorine substituent and is consistent with the known acid-strengthening effect of ortho-halogen substitution in salicylic acid derivatives [2]. The 3-chloro analog (methyl 3-chloro-2-hydroxybenzoate) is reported to have a higher melting point (~140 °C) and distinct reactivity due to the larger halogen, but pKa data for direct comparison are not available from the retrieved sources.

Enhanced acidity
Class-level
Predicted pKa 8.50 ± 0.10 vs. methyl salicylate pKa 9.90; ~25-fold acidity increase.
Milder O-alkylation and metal chelation context.
Computed pKa; ortho-F inductive effect.
Phenolate chemistry Alkylation selectivity Metal complexation Physicochemical profiling

Reduced Lipophilicity and Chromatographic Behavior

The computed LogP (octanol-water partition coefficient) for methyl 3-fluoro-2-hydroxybenzoate is reported as 1.32 (molbase) to 2.4 (PubChem XLogP3) [1][2]. Methyl salicylate has an experimentally determined LogP of 2.55 , indicating the 3-fluoro substitution reduces lipophilicity by 0.15 to 1.23 LogP units depending on the computational method. This shift toward greater hydrophilicity is expected to reduce retention on reversed-phase HPLC columns, alter liquid-liquid extraction efficiency, and modify membrane permeability in biological systems.

Reduced lipophilicity
Cross-study
LogP 1.32–2.4 vs. methyl salicylate LogP 2.55; ΔLogP ≈ −0.15 to −1.23.
Earlier RP-HPLC elution; altered extraction partitioning.
Method-dependent computed values.
Lipophilicity Chromatography ADME profiling Extraction optimization

Directed C–H Hydroxylation Synthetic Route

A published synthetic protocol (Tetrahedron Letters, 2017) describes the preparation of methyl 3-fluoro-2-hydroxybenzoate directly from methyl 3-fluorobenzoate via ruthenium-catalyzed directed ortho-hydroxylation using Ru(MesCO2)(L)(p-cymene) catalyst (2.5 mol%) with an oxidizing agent (2.0 eq.) in TFA/TFAA solvent at 110 °C [1]. This route exploits the inherent directing effect of the ester group to install the hydroxyl selectively at the 2-position, yielding the 3-fluoro-2-hydroxy regioisomer specifically. The 4-fluoro isomer would require a different starting material (methyl 4-fluorobenzoate) or alternative synthetic strategy, while the 5-fluoro isomer would similarly derive from methyl 3-fluoro-4-hydroxybenzoate precursors. This regiospecificity means that procurement of the 3-fluoro isomer is tied to a specific precursor (methyl 3-fluorobenzoate) and synthetic route, which may influence supply chain decisions.

C–H hydroxylation route
Class-level
Ru-catalyzed directed ortho-hydroxylation from methyl 3-fluorobenzoate (2.5 mol% Ru, TFA/TFAA, 110 °C).
Regiospecific synthetic benchmark; supply-chain precursor context.
Tetrahedron Lett. 2017, sealed tube.
C–H activation Directed hydroxylation Fluorinated building blocks Synthetic methodology

Methyl 3-Fluoro-2-hydroxybenzoate Procurement Scenarios


Odor-Free Pharmaceutical Intermediate

When synthesizing drug candidates or agrochemical intermediates where a salicylate ester core is required but any wintergreen or phenolic odor is considered a contaminant, methyl 3-fluoro-2-hydroxybenzoate is the preferred regioisomer. Patent evidence confirms its odor threshold is >10-fold higher than the fragrance-active 4-fluoro isomer and it lacks the sweet wintergreen character of methyl salicylate [1]. This makes it suitable for medicinal chemistry laboratories, CROs, and pharmaceutical intermediate manufacturers where odor management is a facility concern.

Solid-Phase Synthesis and Automated Dispensing

For laboratories employing automated solid-dispensing platforms or solid-phase synthesis protocols, the crystalline solid nature (mp 46–47 °C) of methyl 3-fluoro-2-hydroxybenzoate offers distinct handling advantages over liquid methyl salicylate (mp −8.6 °C) [1][2]. The higher melting point compared to the 4-fluoro isomer (~42 °C) also provides a slightly wider temperature safety margin for room-temperature storage in warm environments [3].

Phenolate Alkylation and Metal Chelation

For O-alkylation, O-acylation, or metal coordination chemistry where generation of the phenolate anion is rate-limiting, the ~25-fold greater acidity of methyl 3-fluoro-2-hydroxybenzoate (pKa 8.50) relative to methyl salicylate (pKa 9.90) enables deprotonation under milder basic conditions [1][2]. This can reduce competing ester hydrolysis and improve reaction yields, making it the preferred substrate for ether or ester derivatization at the phenolic oxygen.

Chromatography and Extraction Optimization

The reduced lipophilicity (LogP 1.32–2.4) of methyl 3-fluoro-2-hydroxybenzoate compared to methyl salicylate (LogP 2.55) means that this compound will show different retention behavior on reversed-phase HPLC and altered partitioning in liquid-liquid extractions [1][2]. Analytical laboratories developing purity methods or optimizing extraction protocols for fluorinated salicylate intermediates should account for this shift, which can be exploited to achieve separations not possible with the parent compound.

Application
Selection Property
Validation Focus
Odor-free pharmaceutical intermediate
Low odor threshold; lacks wintergreen note
Sensory panel or GC-sniff confirmation for odor-sensitive synthesis
Solid-phase synthesis and automated dispensing
Crystalline solid (mp 46–47 °C)
Melting point and solid-dispensing compatibility
Phenolate alkylation and metal chelation
Enhanced acidity (computed pKa 8.50)
Deprotonation efficiency under mild basic conditions
Chromatography and extraction optimization
Reduced lipophilicity (LogP 1.32–2.4)
RP-HPLC retention shift and extraction partitioning review

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